ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has been a focal point in the synthesis of various chemical compounds. The research delves into the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with different arylidinemalononitrile derivatives. This process is facilitated by ethyl 2-(benzo[d]thazol-2-yl)acetate in ethyl alcohol and triethylamine (EtOH/TEA) solution at room temperature. The compounds undergo a series of reactions to form diverse derivatives, showcasing the compound's adaptability in creating novel chemical entities with confirmed structures through elemental analysis and spectroscopic data (Mohamed, 2021).
Pharmacological Properties
Although the details on drug use and dosage are excluded as per the request, it's important to note the compound's involvement in pharmacological studies. The synthesis of derivatives, such as 4 H -1,2,4-triazole-3(2 H )-thione and 2-amino-1,3,4-thiadiazole, highlights its importance in the field. These derivatives undergo various reactions to form new compounds, which are then studied for their effects on the central nervous system (CNS) in mice, indicating the compound's potential in generating pharmacologically active agents (Maliszewska-Guz et al., 2005).
Properties
IUPAC Name |
ethyl 2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-3-29-19(26)13-30-20-23-22-18(25(20)14-8-10-15(28-2)11-9-14)12-24-16-6-4-5-7-17(16)31-21(24)27/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWYDONWIYXVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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